molecular formula C19H17N3O2S2 B2706248 3-({[1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine CAS No. 868218-80-8

3-({[1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine

Cat. No.: B2706248
CAS No.: 868218-80-8
M. Wt: 383.48
InChI Key: VVGBAVHCIBTZMB-UHFFFAOYSA-N
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Description

The compound 3-({[1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine features a pyridine core linked via a sulfanylmethyl bridge to a 4,5-dihydroimidazole ring, which is further substituted at the 1-position with a naphthalene-2-sulfonyl group. This structural motif is common in bioactive molecules, where the sulfonyl group and heterocyclic rings contribute to interactions with biological targets or materials . Below, we compare this compound with structurally related derivatives, focusing on synthesis, crystallography, physicochemical properties, and biological activity.

Properties

IUPAC Name

3-[(1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazol-2-yl)sulfanylmethyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S2/c23-26(24,18-8-7-16-5-1-2-6-17(16)12-18)22-11-10-21-19(22)25-14-15-4-3-9-20-13-15/h1-9,12-13H,10-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVGBAVHCIBTZMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CN=CC=C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine typically involves multiple steps, starting with the preparation of the naphthalene sulfonyl derivative. This is followed by the formation of the dihydroimidazole ring and the subsequent attachment of the pyridine ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process, ensuring consistent quality and high throughput .

Chemical Reactions Analysis

Formation of the 4,5-dihydro-1H-imidazol-2-yl Core

The imidazol-2-yl scaffold is likely synthesized via the Paal-Knorr pyrrole synthesis or related methods. For example, 1,4-diones and amines react under acidic conditions (e.g., AcOH, AcONa) to form imidazolines . Yields for similar reactions range from 63–83% .

Formation of the Sulfanyl Bridge

The sulfanyl group is introduced via nucleophilic substitution. A thiolate (e.g., from mercaptopyridine) displaces a halide (e.g., bromide) on the imidazol-2-yl moiety. Alternatively, coupling with sulfhydryl-containing reagents (e.g., thiomorpholine) under oxidative conditions (e.g., H₂O₂) may form the thioether .

Assembly of the Pyridine Core

The pyridine ring can be synthesized via condensation reactions. For instance, 3-cyano-6-phenylpyridine derivatives react with acetamides under basic conditions (e.g., NaOEt) to form thioacetamides, which undergo cyclization to yield pyridine derivatives .

Reaction Conditions and Yields

Step Reagents/Conditions Yield Source
Imidazoline synthesis1,4-diones + amines, AcOH, AcONa, reflux63–83%
SulfonationNaphthalene-2-sulfonyl chloride, NaOH, DMFN/A
Sulfanyl bridge formationThiolate, oxidative conditions (H₂O₂)N/A
Pyridine assemblyNaOEt, ethanol, refluxN/A

Key Mechanistic Insights

  • Imine Formation : Reactions involving phthalazine and imidazoline derivatives show that imine groups (C=N-H) and secondary amines (N-H) are nucleophilic, enabling displacements with acyl/sulfonyl chlorides .

  • Sulfonamide Transformations : Sulfonamides undergo spontaneous ring-opening under mild conditions to form benzonitrile derivatives, highlighting the reactivity of the sulfonamide group .

  • Thioether Stability : Oxidative cyclization of thiosemicarbazones (e.g., with NH₄Fe(SO₄)₂) generates thiadiazoles, suggesting that thioether groups can participate in further cyclization reactions .

Structural Analysis

The compound’s structure includes:

  • Pyridine ring (3-position substituted).

  • Sulfanyl group bridging the pyridine and imidazol-2-yl moieties.

  • 4,5-dihydro-1H-imidazol-2-yl core substituted with naphthalene-2-sulfonyl .

Spectroscopic Confirmation :

  • IR : N-H stretches (3157–3310 cm⁻¹) and C=N-H vibrations confirm imine/amine groups .

  • ¹H NMR : CH₂-CH₂ bridge protons (δ ~3.3–3.9 ppm) and aromatic signals (δ ~7–8.5 ppm) validate the structure .

  • MS : Molecular ion peaks (e.g., m/z 393 for analogous compounds) confirm molecular weight .

Biological Relevance

While the query focuses on chemical reactions, analogous compounds (e.g., metronidazole hybrids) show antibacterial activity against Gram-positive and Gram-negative bacteria . The naphthalene-2-sulfonyl group may enhance lipophilicity, potentially improving bioavailability.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Research has indicated that compounds with similar structural motifs to 3-({[1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine exhibit significant antiviral properties. For instance, imidazole derivatives have shown efficacy against various viruses, including HIV and HCV. A study highlighted that certain naphthalene-containing compounds demonstrated superior antiviral activity compared to standard treatments like Ribavirin .

Anticancer Properties
The compound's structural components suggest potential anticancer applications. Similar thiazole and imidazole derivatives have been evaluated for their cytotoxic effects against cancer cell lines, demonstrating promising results. For example, thiazole-based compounds exhibited IC50 values in the low micromolar range against multiple cancer types, indicating their potential as effective chemotherapeutic agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. SAR studies have shown that modifications to the naphthalene and imidazole moieties can significantly influence biological activity. For instance:

Compound StructureActivity TypeIC50 Value (µM)
Thiazole derivativeAnticancer1.61
Imidazole derivativeAntiviral0.02
Naphthalene derivativeAntimicrobial93.7

These findings suggest that strategic modifications can enhance the therapeutic potential of related compounds.

Case Studies

Case Study 1: Antiviral Efficacy
A recent study focused on a series of naphthalene and imidazole derivatives, revealing that specific substitutions on the naphthalene ring significantly improved antiviral activity against HCV. The most effective derivative had an EC50 value of 0.02 µM, outperforming traditional antiviral drugs .

Case Study 2: Anticancer Activity
In another investigation, a thiazole-integrated pyrrolidinone compound was synthesized and tested against various cancer cell lines. The compound exhibited an IC50 of 18.4 mg/kg in vivo, indicating strong anticancer properties and a favorable safety profile compared to existing therapies .

Mechanism of Action

The mechanism of action of 3-({[1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and imidazole groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The target compound belongs to a family of 4,5-dihydroimidazole derivatives with variable substituents on the imidazoline ring and pyridine moiety. Key analogues include:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key References
3-({[1-(Naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine (Target) Naphthalene-2-sulfonyl C₁₉H₁₇N₃O₂S₂ 403.49 N/A*
3-({[1-(3,5-Dimethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine 3,5-Dimethoxybenzoyl C₁₈H₁₉N₃O₃S 357.43
3-({[1-(3-Chlorobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine 3-Chlorobenzoyl C₁₆H₁₄ClN₃OS 331.82
3-({[1-(4-Methylbenzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine 4-Methylbenzenesulfonyl C₁₆H₁₇N₃O₂S₂ 347.46
Bis{2-[(1-oxidopyridin-2-yl)sulfanyl]-4,5-dihydro-1H-imidazol-3-ium} tetrachlorocuprate(2−) (1a) Pyridine 1-oxide + CuCl₄²⁻ C₁₆H₁₈Cl₄CuN₆O₂S₂ 634.89
DG-5128 (Hypoglycemic agent) Phenylethyl + pyridine C₁₆H₁₈N₄·2HCl·1.5H₂O 403.32
Substituent Impact:
  • Electron-Withdrawing Groups (e.g., sulfonyl, chlorobenzoyl) : Enhance stability and may influence hydrogen-bonding or chalcogen interactions in crystal packing .
  • Electron-Donating Groups (e.g., methoxybenzoyl) : Increase solubility in polar solvents but may reduce metabolic stability .
Example Reaction:

For 3-chlorobenzoyl derivative ():

2-Chloroimidazoline + 3-Chlorobenzoyl chloride → 3-({[1-(3-Chlorobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine  

Crystallographic and Structural Insights

  • Compound 1a : X-ray analysis reveals near-perpendicular dihedral angles (87.1°) between imidazoline and pyridine rings, with intramolecular H-bonding (N–H···O, 1.91 Å) and chalcogen interactions (S···Cl, 3.33 Å) stabilizing the structure .
  • Hypoglycemic Agent DG-5128 : While crystallographic data is absent, its bioactivity suggests conformational flexibility allows binding to adrenergic receptors or glucose transporters .

Physicochemical Properties

  • Solubility: Sulfonyl groups (e.g., 4-methylbenzenesulfonyl) enhance polarity but reduce solubility in nonpolar solvents compared to benzoyl derivatives .
  • Thermal Stability : Crystalline derivatives like 1a exhibit high stability due to intermolecular interactions, whereas acylated analogs may degrade under acidic conditions .

Biological Activity

The compound 3-({[1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The structure of this compound can be represented as follows:

C16H16N2O2S\text{C}_{16}\text{H}_{16}\text{N}_2\text{O}_2\text{S}

This compound features a pyridine ring, an imidazole moiety, and a naphthalene sulfonyl group, which contribute to its biological properties.

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

  • Antiviral Activity : Compounds containing imidazole and pyridine rings have shown promising antiviral properties. For instance, derivatives have been reported to inhibit viral replication in various cell lines.
  • Anticancer Properties : The sulfonamide group is known to interact with specific enzymes involved in cancer cell proliferation. Studies have demonstrated that related compounds can induce apoptosis in cancer cells by disrupting metabolic pathways.

Biological Activity Data

A summary of the biological activities associated with this compound is presented in the table below:

Activity Mechanism Reference
AntiviralInhibition of viral replication
AnticancerInduction of apoptosis in cancer cells
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionTargeting specific metabolic pathways

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound:

  • Antiviral Efficacy : A study by Dawood et al. (2024) demonstrated that similar naphthalene sulfonamide derivatives exhibited significant antiviral activity against herpes simplex virus type 1 (HSV-1), reducing plaque formation by up to 69% at optimal concentrations .
  • Anticancer Activity : Research published in MDPI highlighted that compounds with imidazole and pyridine scaffolds showed potent cytotoxic effects against various cancer cell lines. The study reported IC50 values indicating effective inhibition of cell proliferation .
  • Bacterial Inhibition : A recent investigation into the antimicrobial properties of related compounds revealed that they effectively inhibited the growth of several pathogenic bacteria, suggesting potential applications in treating bacterial infections .

Q & A

Q. How does the sulfonyl-thioether linkage influence the compound’s conformational flexibility?

  • Methodology :
  • Rotational Barriers : Calculate energy barriers for bond rotation using Gaussian09 (B3LYP/6-31G*).
  • Crystallographic Data : Compare S–C–C–S dihedral angles in SXRD structures to identify dominant conformers .

Q. What modifications to the pyridine ring could enhance binding affinity while maintaining metabolic stability?

  • Methodology :
  • Bioisosteric Replacement : Substitute pyridine with pyrimidine and analyze ΔG binding via docking.
  • Metabolic Profiling : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP-mediated oxidation .

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